ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 1500755-50-9 . It has a molecular weight of 244.29 .
Synthesis Analysis
A series of pyrazole derivatives were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The newly synthesized compounds were characterized by NMR, mass spectral, and IR spectral studies .
Chemical Reactions Analysis
While specific chemical reactions involving ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate are not detailed in the literature, pyrazoles in general are known to participate in a variety of reactions. For instance, they can be formed through condensation reactions of ketones, aldehydes, and hydrazine monohydrochloride .
Physical And Chemical Properties Analysis
Ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate is a powder at room temperature .
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate has been synthesized through various techniques. For example, a study described the synthesis of a similar compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, using a one-pot condensation reaction (Viveka et al., 2016).
Crystal Structure Analysis : The crystal structure and molecular geometry of these compounds have been analyzed using techniques like X-ray diffraction, revealing their crystallization patterns and stability factors (Achutha et al., 2017).
Chemical Properties and Reactions
Amidation Reactions : Ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions. For instance, its hydroxy derivative was used in microwave-assisted amidation reactions to produce carboxamides (Milosevic et al., 2015).
Use in Cross-Coupling Reactions : These compounds have also been used as precursors in cross-coupling reactions, demonstrating their utility in synthesizing diverse organic structures (Arbačiauskienė et al., 2011).
Potential Applications
Optical Nonlinearity : Some derivatives of ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate have shown potential in optical nonlinearity, which is significant for applications in optical limiting (Chandrakantha et al., 2013).
Use in Organic Synthesis : These compounds are often used in the synthesis of various organic structures, showcasing their versatility in organic chemistry (Ashton & Doss, 1993).
Future Directions
Pyrazoles and their derivatives are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They are found in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the study and development of pyrazole derivatives, including ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate, is a promising area for future research.
properties
IUPAC Name |
ethyl 1-ethyl-5-phenylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-16-13(11-8-6-5-7-9-11)12(10-15-16)14(17)18-4-2/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALWQRARYOKRFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)OCC)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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